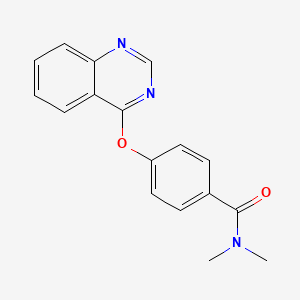
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. Its unique mechanism of action and ability to induce tumor necrosis has led to its investigation as a potential cancer therapy.
Mechanism of Action
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide activates the STING pathway by binding to cyclic GMP-AMP synthase (cGAS), which produces cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which activates the downstream signaling pathway. This leads to the production of cytokines and chemokines that promote an anti-tumor immune response.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It induces the production of cytokines and chemokines, which promote an anti-tumor immune response. It also activates the NF-κB pathway, which is involved in inflammation and immune response. N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to increase the permeability of tumor blood vessels, which enhances the delivery of chemotherapeutic agents to the tumor.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide is its ability to induce tumor necrosis in a variety of cancers. It also has a unique mechanism of action that involves the activation of the STING pathway. However, N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has limitations in lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. It also has a short half-life, which requires frequent dosing.
Future Directions
For N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide include investigating its potential as a combination therapy with other anti-cancer agents. It may also be useful in combination with immunotherapy to enhance the anti-tumor immune response. Further research is needed to optimize the dosing and administration of N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide to improve its efficacy. Additionally, the development of analogs with improved solubility and pharmacokinetic properties may enhance its potential as a cancer therapy.
In conclusion, N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide is a promising anti-tumor agent with a unique mechanism of action. Its ability to induce tumor necrosis and promote an anti-tumor immune response make it a potential cancer therapy. Further research is needed to optimize its dosing and administration and investigate its potential as a combination therapy with other anti-cancer agents.
Synthesis Methods
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide can be synthesized through a multi-step process starting with 2,4-dimethylbenzylamine and 2-chloroacetyl chloride. The resulting intermediate is then reacted with methyl hydrazine to form N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide. The purity of the compound can be improved through recrystallization and column chromatography.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis in a variety of cancers including melanoma, lung cancer, and colon cancer. Its mechanism of action involves the activation of the STING pathway, which leads to the production of cytokines and chemokines that promote an anti-tumor immune response.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-6-7-12(11(2)9-10)15-14(17)13-5-4-8-16(13)3/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYIQHRBQCIFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)





![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethylfuran-2-carboxamide](/img/structure/B7512000.png)

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512020.png)
![2-[2-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylacetonitrile](/img/structure/B7512026.png)
